2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide
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Overview
Description
2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring and a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide typically involves multiple steps, starting with the bromination of a dimethylphenyl precursor. The brominated intermediate is then reacted with an amino group to form the desired amine. This amine is subsequently coupled with an ethoxybenzylidene hydrazinecarboxamide under specific reaction conditions, such as controlled temperature and pH, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares a similar aromatic structure but lacks the bromine and hydrazinecarboxamide moieties.
Hydrogen bromide: A simple bromine compound used in various chemical reactions.
Uniqueness
2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23BrN4O4 |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-ethoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H23BrN4O4/c1-4-28-18-9-14(10-23-25-20(22)27)5-6-17(18)29-11-19(26)24-16-8-13(3)12(2)7-15(16)21/h5-10H,4,11H2,1-3H3,(H,24,26)(H3,22,25,27)/b23-10+ |
InChI Key |
KQNYWHOLHPYYIN-AUEPDCJTSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)N)OCC(=O)NC2=C(C=C(C(=C2)C)C)Br |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC(=O)NC2=C(C=C(C(=C2)C)C)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)N)OCC(=O)NC2=C(C=C(C(=C2)C)C)Br |
Origin of Product |
United States |
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